molecular formula C7H11NO3 B556429 N-acetyl-D-proline CAS No. 59785-68-1

N-acetyl-D-proline

Cat. No.: B556429
CAS No.: 59785-68-1
M. Wt: 157,17 g/mole
InChI Key: GNMSLDIYJOSUSW-ZCFIWIBFSA-N
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Description

N-acetyl-D-proline is an organic compound belonging to the class of proline derivatives. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the proline molecule. This compound is known for its stability and solubility in various solvents, making it a valuable substance in both research and industrial applications .

Biochemical Analysis

Biochemical Properties

N-acetyl-D-proline plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may be used in studies of the binding of substrates and inhibitors by ACE and to differentiate the specificities of various aminoacylases .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-acetyl-D-proline can be synthesized through the acetylation of D-proline. The reaction typically involves the use of acetic anhydride as the acetylating agent in an aqueous solution. The reaction is conducted at elevated temperatures, usually between 50°C to 70°C, to ensure efficient acetylation .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of acetic anhydride and D-proline in large reactors, with careful control of temperature and reaction time to maximize yield and purity. The resulting product is then purified through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions: N-acetyl-D-proline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-acetyl-D-proline has a wide range of applications in scientific research:

Comparison with Similar Compounds

    N-acetyl-L-proline: Similar in structure but differs in the stereochemistry of the proline moiety.

    N-acetyl-L-methionine: Another acetylated amino acid with different functional properties.

    N-acetyl-L-cysteine: Known for its antioxidant properties .

Uniqueness: N-acetyl-D-proline is unique due to its specific stereochemistry, which influences its interaction with biological molecules and its stability under various conditions. This makes it particularly valuable in research focused on stereospecific interactions and reactions .

Properties

IUPAC Name

(2R)-1-acetylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMSLDIYJOSUSW-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352112
Record name N-acetyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59785-68-1
Record name N-acetyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-1-acetylpyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N-acetyl-D-proline interact with SAP and what are the downstream effects of this interaction?

A1: this compound binds to each of the five binding sites of the SAP pentamer. [, ] This interaction is primarily driven by the D-proline headgroup. [] While the exact binding mechanism is still being investigated, X-ray crystallography suggests a potential electrostatic interaction between the carbonyl oxygen of the acetyl group in this compound and the amide group of Gln148 in SAP. [] This binding affinity is significantly strong, particularly when multiple this compound units are presented multivalently. For instance, a decavalent ligand presenting ten this compound headgroups exhibited sub-nanomolar affinity (approximately 250 pM), exceeding the affinity of SAP for amyloid deposits. [] This multivalent interaction can lead to the cross-linking of two SAP pentamers. []

Q2: What is the impact of multivalent presentation of this compound on its interaction with SAP?

A2: Presenting multiple this compound units in a multivalent manner significantly enhances the binding affinity to SAP. [] This is evident in the development of pentavalent and decavalent ligands, which display significantly higher affinity compared to the monovalent this compound. [] The increased avidity arises from the simultaneous engagement of multiple binding sites on the SAP pentamer. This multivalent binding can also promote the cross-linking of SAP pentamers, as observed in the crystal structure of SAP complexed with the decavalent ligand. [] Notably, this cross-linking effect is also observed with the lead drug candidate CPHPC, which similarly presents multiple proline-based groups. [] These findings highlight the potential of multivalent ligands as a strategy for enhancing the targeting of SAP for therapeutic applications.

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